molecular formula C47H46O6 B12075625 Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside

Cat. No.: B12075625
M. Wt: 706.9 g/mol
InChI Key: AYWIUINDNNLVIG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside involves several steps. The process typically begins with the protection of the hydroxyl groups of mannopyranoside using benzyl groups. The trityl group is then introduced to protect the 6-OH position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and deprotection steps

Chemical Reactions Analysis

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can disrupt metabolic pathways and lead to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but its ability to inhibit enzymes makes it a promising candidate for drug development.

Comparison with Similar Compounds

Methyl-6-O-trityl-2,3,4-tri-O-benzyl-alpha-D-mannopyranoside can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific protective groups, which make it a valuable intermediate in organic synthesis and a potential therapeutic agent .

Properties

IUPAC Name

2-methoxy-3,4,5-tris(phenylmethoxy)-6-(trityloxymethyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H46O6/c1-48-46-45(51-34-38-24-12-4-13-25-38)44(50-33-37-22-10-3-11-23-37)43(49-32-36-20-8-2-9-21-36)42(53-46)35-52-47(39-26-14-5-15-27-39,40-28-16-6-17-29-40)41-30-18-7-19-31-41/h2-31,42-46H,32-35H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWIUINDNNLVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H46O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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